Binding Affinity and Inhibitory Potency of FT827 for USP7
FT827 binds to the USP7 catalytic domain (residues 208-560) with an apparent dissociation constant (Kd) of 7.8 µM [1]. In enzymatic assays, it inhibits USP7 with a Ki of 4.2 µM [1] and an IC50 of 52 nM . The covalent inhibition mechanism is characterized by a second-order rate constant (kinact/Ki) of 66 M⁻¹s⁻¹ [1].
| Evidence Dimension | Binding affinity and inhibitory potency |
|---|---|
| Target Compound Data | Kd = 7.8 µM; Ki = 4.2 µM; IC50 = 52 nM; kinact/Ki = 66 M⁻¹s⁻¹ |
| Comparator Or Baseline | Not applicable (single-compound characterization) |
| Quantified Difference | Not applicable |
| Conditions | Recombinant USP7 catalytic domain (USP7CD); ubiquitin-rhodamine assay |
Why This Matters
The quantitative binding and kinetic parameters provide a validated benchmark for target engagement and assay development, ensuring reproducibility in biochemical and cellular studies.
- [1] Turnbull AP, et al. Nature. 2017 Oct 26;550(7677):481-486. View Source
